molecular formula C12H14O7 B14450247 Oxydi(ethane-2,1-diyl) diprop-2-yn-1-yl biscarbonate CAS No. 76652-28-3

Oxydi(ethane-2,1-diyl) diprop-2-yn-1-yl biscarbonate

Cat. No.: B14450247
CAS No.: 76652-28-3
M. Wt: 270.23 g/mol
InChI Key: KUZDWQQRVBDXCK-UHFFFAOYSA-N
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Description

Oxydi(ethane-2,1-diyl) diprop-2-yn-1-yl biscarbonate: is a chemical compound with the molecular formula C12H14O7 It is known for its unique structure, which includes carbonate ester groups and propargyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxydi(ethane-2,1-diyl) diprop-2-yn-1-yl biscarbonate typically involves the reaction of oxydi(ethane-2,1-diyl) bis(chloroformate) with propargyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Oxydi(ethane-2,1-diyl) diprop-2-yn-1-yl biscarbonate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield oxydi(ethane-2,1-diyl) bis(carbonic acid) and propargyl alcohol.

    Substitution Reactions: The propargyl groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.

    Oxidation: The propargyl groups can be oxidized to form carbonyl compounds, such as aldehydes and ketones, under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

Major Products Formed:

    Hydrolysis: Oxydi(ethane-2,1-diyl) bis(carbonic acid), propargyl alcohol

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)

Scientific Research Applications

Chemistry: Oxydi(ethane-2,1-diyl) diprop-2-yn-1-yl biscarbonate is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of carbonate esters and propargyl groups on biological systems. It can be used as a probe to investigate enzyme-catalyzed reactions and metabolic pathways involving these functional groups.

Medicine: this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceutical compounds with carbonate ester and propargyl functionalities.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of Oxydi(ethane-2,1-diyl) diprop-2-yn-1-yl biscarbonate involves its interaction with various molecular targets and pathways. The carbonate ester groups can undergo hydrolysis to release carbonic acid, which can participate in acid-base reactions. The propargyl groups can undergo nucleophilic substitution and oxidation reactions, leading to the formation of new compounds with different biological and chemical properties. These reactions can modulate the activity of enzymes and other proteins, affecting various cellular processes and pathways.

Comparison with Similar Compounds

    Oxydi(ethane-2,1-diyl) dipropyl biscarbonate: Similar structure but with propyl groups instead of propargyl groups.

    Oxydi(ethane-2,1-diyl) diethyl biscarbonate: Similar structure but with ethyl groups instead of propargyl groups.

    Oxydi(ethane-2,1-diyl) dimethyl biscarbonate: Similar structure but with methyl groups instead of propargyl groups.

Uniqueness: Oxydi(ethane-2,1-diyl) diprop-2-yn-1-yl biscarbonate is unique due to the presence of propargyl groups, which confer distinct chemical reactivity compared to other similar compounds. The propargyl groups enable the compound to participate in a wider range of chemical reactions, such as nucleophilic substitution and oxidation, making it a versatile building block in organic synthesis and materials science.

Properties

CAS No.

76652-28-3

Molecular Formula

C12H14O7

Molecular Weight

270.23 g/mol

IUPAC Name

2-(2-prop-2-ynoxycarbonyloxyethoxy)ethyl prop-2-ynyl carbonate

InChI

InChI=1S/C12H14O7/c1-3-5-16-11(13)18-9-7-15-8-10-19-12(14)17-6-4-2/h1-2H,5-10H2

InChI Key

KUZDWQQRVBDXCK-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)OCCOCCOC(=O)OCC#C

Origin of Product

United States

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